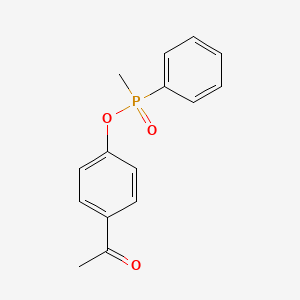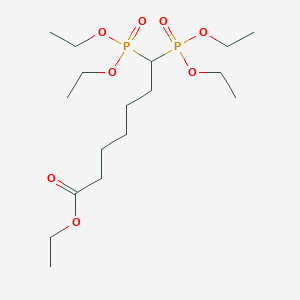
Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate is a chemical compound with the molecular formula C17H36O8P2 It is characterized by the presence of ester and phosphonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate typically involves the esterification of heptanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Alkylated derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate involves its interaction with specific molecular targets and pathways. The ester and phosphonate groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate can be compared with other similar compounds, such as:
Ethyl heptanoate: Similar ester structure but lacks the phosphonate groups.
Diethyl phosphonate: Contains phosphonate groups but lacks the ester functionality.
Uniqueness: The presence of both ester and phosphonate groups in this compound makes it unique, providing a combination of reactivity and functionality not found in simpler compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in research and development.
Eigenschaften
CAS-Nummer |
137295-68-2 |
|---|---|
Molekularformel |
C17H36O8P2 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
ethyl 7,7-bis(diethoxyphosphoryl)heptanoate |
InChI |
InChI=1S/C17H36O8P2/c1-6-21-16(18)14-12-11-13-15-17(26(19,22-7-2)23-8-3)27(20,24-9-4)25-10-5/h17H,6-15H2,1-5H3 |
InChI-Schlüssel |
XLSUTENWZHEITI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCC(P(=O)(OCC)OCC)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


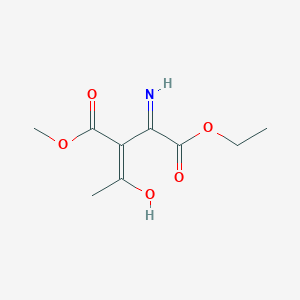
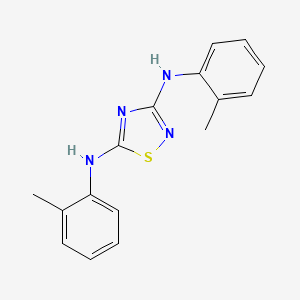
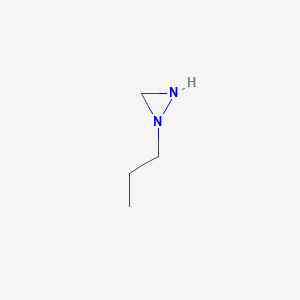
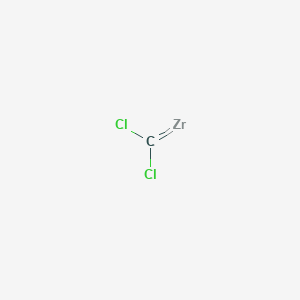

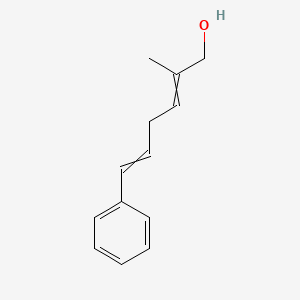
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
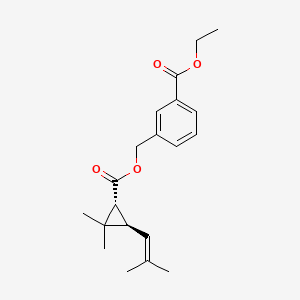
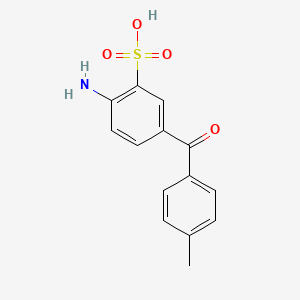
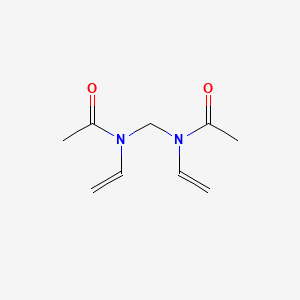
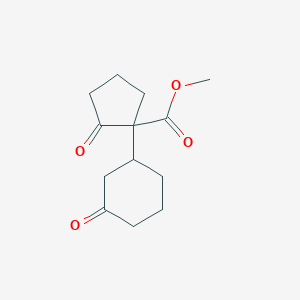
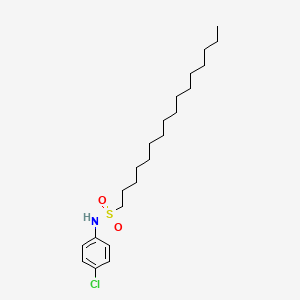
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
